4-Benzyl-2,6-dihydroxybenzoic acid
Description
Properties
CAS No. |
92254-70-1 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-benzyl-2,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C14H12O4/c15-11-7-10(6-9-4-2-1-3-5-9)8-12(16)13(11)14(17)18/h1-5,7-8,15-16H,6H2,(H,17,18) |
InChI Key |
VKQHNTWOYCSEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the carboxylation of resorcinol using carbon dioxide in the presence of a suitable catalyst. This reaction typically occurs under high pressure and elevated temperatures. For example, resorcinol can react with carbon dioxide in the presence of an alkali metal salt at temperatures between 130-150°C and pressures of 1.35-1.45 MPa, using absolute ethanol as a solvent .
Industrial Production Methods
Industrial production of 4-Benzyl-2,6-dihydroxybenzoic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as adsorption-based in situ product removal, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Benzyl-2,6-dihydroxybenzoic acid is an organic compound with a molecular weight of 244.24 g/mol. It consists of a benzyl group attached to a dihydroxybenzoic acid structure, with hydroxyl groups at the 2 and 6 positions of the benzoic acid ring. This compound has potential uses in pharmaceuticals and materials science. It can undergo oxidation to form quinones, reduction to form alcohols, and substitution reactions to form various substituted benzyl derivatives.
Research Applications
4-Benzyl-2,6-dihydroxybenzoic acid has exhibited several biological activities. Research studies indicate its potential as an antioxidant, helping to scavenge free radicals and reduce oxidative stress. It has also demonstrated effectiveness against various bacterial strains, indicating antimicrobial properties. Furthermore, its potential therapeutic effects include anti-inflammatory and anticancer activities, making it a subject of interest in medicinal chemistry.
The interaction mechanisms of 4-Benzyl-2,6-dihydroxybenzoic acid involve its ability to form hydrogen bonds and participate in redox reactions. These interactions influence various cellular signaling pathways and gene expression processes. The lipophilicity conferred by the benzyl group enhances its capacity to interact with lipid membranes and intracellular targets, suggesting potential applications in drug delivery systems and therapeutic interventions.
Anti-inflammatory Agent
4-Benzyl-2,6-dihydroxybenzoic acid, with a benzyl group at position 4 but without halogens in the ring, was also found to be active as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular signaling pathways and gene expression. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Structural and Physicochemical Data Table
Key Research Findings
- Role of Benzyl Group : The benzyl substituent at C4 in 4-benzyl-2,6-dihydroxybenzoic acid introduces steric bulk and hydrophobic interactions, compensating for the absence of halogens and enabling anti-inflammatory activity .
- Crystallographic Insights : Salts of dihydroxybenzoic acids (e.g., riluzole complexes) exhibit distinct supramolecular architectures depending on substitution patterns, influencing solubility and stability .
- Synthetic Accessibility : Derivatives like 4-hydroxy-2,6-dimethylbenzoic acid are synthesized via ester hydrolysis, whereas the benzyl analog may require more complex alkylation steps .
Q & A
Q. What are the critical parameters to optimize during the synthesis of 4-Benzyl-2,6-dihydroxybenzoic acid to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires careful control of reaction temperature (typically 60–80°C for benzylation reactions), solvent selection (e.g., DMF or ethanol for polar intermediates), and stoichiometric ratios of reactants (e.g., benzyl chloride to dihydroxybenzoic acid precursors). Catalytic agents like K₂CO₃ or phase-transfer catalysts can enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to isolate the compound with ≥95% purity .
Q. How can researchers characterize the structural integrity of 4-Benzyl-2,6-dihydroxybenzoic acid using spectroscopic methods?
- Methodological Answer : 1H/13C NMR is essential for confirming substitution patterns. For example:
- 1H NMR : Aromatic protons at δ 6.8–7.4 ppm (benzyl and phenolic hydrogens), with splitting patterns indicating ortho/para substitution.
- 13C NMR : Carbonyl (C=O) at ~170 ppm, aromatic carbons at 110–150 ppm.
FT-IR should show O-H stretching (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹). HPLC-MS (C18 column, mobile phase: methanol/water with 0.1% formic acid) confirms molecular weight (e.g., [M+H]+ at m/z 259.1) .
Q. What strategies ensure the stability of 4-Benzyl-2,6-dihydroxybenzoic acid during storage and experimental use?
- Methodological Answer : Store the compound in amber vials at 2–8°C under inert atmosphere (N₂ or Ar) to prevent oxidation. Avoid aqueous solutions at neutral/basic pH, which may hydrolyze the benzyl group. For biological assays, prepare fresh solutions in DMSO or ethanol (≤0.1% v/v) to minimize solvent interference .
Advanced Research Questions
Q. How does the substitution pattern (benzyl, hydroxyl groups) influence the antioxidant activity of 4-Benzyl-2,6-dihydroxybenzoic acid?
- Methodological Answer : Use DPPH/ABTS radical scavenging assays to quantify activity. Compare with analogs lacking the benzyl group (e.g., 2,6-dihydroxybenzoic acid) to isolate substituent effects. Computational studies (DFT calculations) can model H-atom transfer energetics, while HPLC-ECD identifies redox-active intermediates. Structural analogs with electron-donating groups (e.g., -OCH₃) often show enhanced radical stabilization .
Q. What advanced techniques resolve contradictions in reported bioactivity data for 4-Benzyl-2,6-dihydroxybenzoic acid across studies?
- Methodological Answer : Discrepancies may arise from differences in:
- Purity : Validate via HPLC-DAD (≥98% purity threshold).
- Assay conditions : Standardize pH, temperature, and solvent systems (e.g., PBS vs. cell culture media).
- Cell lines : Use isogenic models to control for genetic variability.
Cross-validate findings using metabolomic profiling (LC-MS/MS) to track compound degradation or metabolite interference .
Q. How can computational modeling predict the reactivity of 4-Benzyl-2,6-dihydroxybenzoic acid in enzymatic systems?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with target enzymes (e.g., COX-2 or tyrosinase). MD simulations (GROMACS) assess binding stability over time. Validate predictions with enzyme kinetics (Km/Vmax measurements) and ITC (binding affinity). Substituent effects on electron density (via Mulliken charges ) correlate with inhibitory potency .
Q. What methodologies identify degradation products of 4-Benzyl-2,6-dihydroxybenzoic acid under oxidative stress?
- Methodological Answer : Expose the compound to H₂O₂/UV light and analyze via LC-QTOF-MS to detect hydroxylated or demethylated products. EPR spectroscopy confirms radical intermediates. Compare degradation pathways in biotic (e.g., liver microsomes) vs. abiotic systems. QSAR models predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
